molecular formula C16H12ClN3O2 B5759939 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5759939
M. Wt: 313.74 g/mol
InChI Key: IVZNVGVSPHJBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as CMIH, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CMIH is a hydrazone derivative of indole-2-carboxylic acid and benzohydrazide, and its unique chemical structure makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cellular processes such as cell growth and inflammation. 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and physiological effects:
4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of inflammation. It has also been shown to have herbicidal properties and can selectively inhibit the growth of certain weeds. In addition, 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity, and well-characterized chemical properties. However, its limited solubility in water and some organic solvents can make it difficult to work with in certain applications. In addition, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential applications in various fields of scientific research.

Future Directions

There are several future directions for research on 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including the investigation of its potential use as an anticancer agent, anti-inflammatory agent, and herbicide. Further studies are also needed to fully understand the mechanism of action of 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential interactions with other compounds. In addition, the synthesis of new derivatives of 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide with improved properties and applications should be explored. Overall, 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using various methods, including the reaction of indole-2-carboxylic acid with benzohydrazide in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with chloroacetyl chloride to produce 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetic acid, to obtain 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in high yields.

Scientific Research Applications

4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In the field of agriculture, 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to possess herbicidal properties and can be used as a selective herbicide to control weeds. In the field of materials science, 4-chloro-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been investigated for its potential use as a dye and as a precursor for the synthesis of other organic compounds.

properties

IUPAC Name

4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-9-2-7-13-12(8-9)14(16(22)18-13)19-20-15(21)10-3-5-11(17)6-4-10/h2-8,18,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZNVGVSPHJBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide

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